![molecular formula C17H13F3N4O2 B2516710 3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine CAS No. 852690-94-9](/img/structure/B2516710.png)
3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine is a useful research compound. Its molecular formula is C17H13F3N4O2 and its molecular weight is 362.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen Bonding in Isomeric Compounds : A study by Portilla et al. (2007) examined compounds including a similar structure to the specified chemical. They found that in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, molecules are linked into complex sheets by a combination of hydrogen bonds. This highlights the importance of hydrogen bonding in the structural organization of these molecules (Portilla et al., 2007).
Synthesis and Biological Activity of Metal Complexes : Al-Hamdani and Al Zoubi (2015) synthesized new metal complexes using a tridentate ligand derived from a similar chemical structure. They reported that these complexes showed potential biological activity against bacterial species, illustrating the possible applications of these compounds in antimicrobial research (Al-Hamdani & Al Zoubi, 2015).
Impact of Intramolecular Hydrogen Bonding : Szlachcic et al. (2020) analyzed pyrazole derivatives and discussed how intramolecular hydrogen bonds affect the reactivity of these compounds. This study provides insight into the synthesis of related pyrazole-based chemicals and their potential applications (Szlachcic et al., 2020).
Antimicrobial Properties of Pyrazole Derivatives : Research by Reddy et al. (2010) on pyrazole derivatives, including similar structures, showed significant antimicrobial properties. This indicates the potential of such compounds in developing new antimicrobial agents (Reddy et al., 2010).
Synthesis of Pyrazole Derivatives for Anticancer Research : Liu, Xu, and Xiong (2017) synthesized 3-phenyl-1H-pyrazole derivatives, important intermediates for creating biologically active compounds, potentially including anticancer drugs. This study highlights the role of pyrazole derivatives in cancer research (Liu, Xu, & Xiong, 2017).
Herbicidal Activity Through Protoporphyrinogen Oxidase Inhibition : Sherman et al. (1991) investigated pyrazole phenyl ether herbicides and found that they inhibit protoporphyrinogen oxidase, leading to herbicidal activity. This suggests the utility of similar pyrazole derivatives in agricultural applications (Sherman et al., 1991).
Propiedades
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c1-10-15(11-3-2-4-12(9-11)17(18,19)20)16(21)23(22-10)13-5-7-14(8-6-13)24(25)26/h2-9H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDPUEXMHWLHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=CC=C2)C(F)(F)F)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2516629.png)
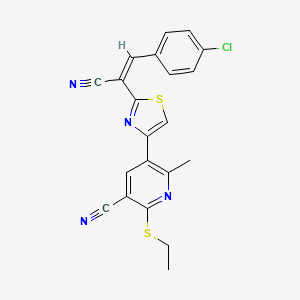

![6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2516633.png)
![2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride](/img/structure/B2516634.png)
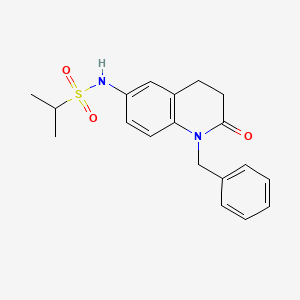
![1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2516636.png)
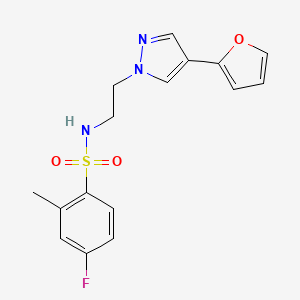
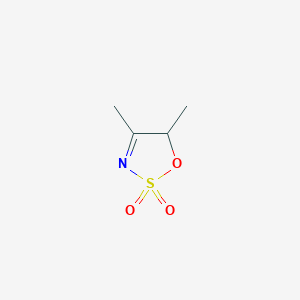

![[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2516642.png)
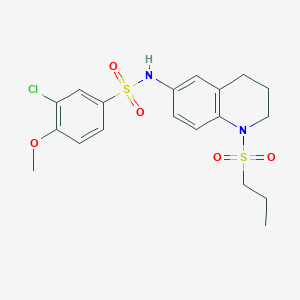

![2-Methyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole](/img/structure/B2516648.png)
